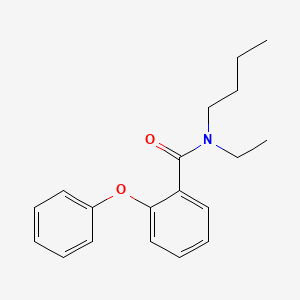

N-butyl-N-ethyl-2-phenoxybenzamide

Description

Properties

IUPAC Name |

N-butyl-N-ethyl-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-3-5-15-20(4-2)19(21)17-13-9-10-14-18(17)22-16-11-7-6-8-12-16/h6-14H,3-5,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPGEYGHEHDZNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-ethyl-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzoic acid with N-butyl-N-ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-ethyl-2-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxy group in the compound can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antiplasmodial agent against malaria.

Medicine: Explored for its anti-inflammatory properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-N-ethyl-2-phenoxybenzamide involves its interaction with specific molecular targets. For instance, its antiplasmodial activity is attributed to its ability to inhibit the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways . The compound may also exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below compares N-butyl-N-ethyl-2-phenoxybenzamide with structurally related benzamide derivatives, highlighting substituent effects on applications and properties:

Key Observations:

- Substituent Impact on Bioactivity: Halogenated Groups (e.g., dichlorophenyl in etobenzanid, difluorophenyl in diflufenican) enhance target specificity and resistance to metabolic degradation . Phenoxy and Alkyl Chains (as in this compound) likely improve lipid solubility, favoring cuticular penetration in pesticidal applications .

- Solubility and Mobility :

Crystallographic and Stability Considerations

- 4-Bromo-N-(2-nitrophenyl)benzamide () demonstrates that nitro and bromo substituents influence molecular packing and thermal stability. By analogy, the phenoxy group in this compound may promote π-π stacking, enhancing crystalline stability .

Q & A

Basic: What synthetic strategies are recommended for preparing N-butyl-N-ethyl-2-phenoxybenzamide, and how can reaction conditions be optimized?

Answer:

The synthesis of benzamide derivatives typically involves coupling reactions between carboxylic acid derivatives (e.g., acid chlorides) and amines. For this compound, a plausible route includes:

Acylation : React 2-phenoxybenzoic acid with thionyl chloride (SOCl₂) to generate the corresponding acid chloride.

N-Alkylation : Treat the acid chloride with a mixture of n-butylamine and ethylamine under basic conditions (e.g., pyridine or DIPEA) to introduce both alkyl groups .

Optimization Tips :

- Use inert solvents like dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess amine) to improve yields .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound analogs?

Answer:

Structural Modifications : Systematically vary substituents on the benzamide core (e.g., phenoxy group position) and alkyl chains (butyl/ethyl).

Biological Assays : Test analogs against target enzymes or cells (e.g., kinase inhibition assays or antimicrobial activity screens).

Data Analysis : Use statistical tools (e.g., IC₅₀ comparisons, molecular docking) to correlate structural features with activity.

Reference : SAR frameworks for similar benzamides highlight the importance of electron-withdrawing groups on the aromatic ring for enhanced binding .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify alkyl group integration and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula.

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .

Note : X-ray crystallography (if crystalline) provides definitive structural confirmation .

Advanced: How can researchers resolve contradictions in biological activity data for structurally similar benzamides?

Answer:

Verify Structural Integrity : Re-analyze compounds via NMR and MS to rule out impurities or isomerism.

Replicate Assays : Conduct dose-response studies under standardized conditions (pH, temperature).

Computational Insights : Perform molecular dynamics simulations to assess binding mode variations caused by minor structural differences (e.g., alkyl chain length) .

Example : A study on N-(4-hydroxyphenyl)-2-methoxybenzamide demonstrated that even small changes in substituent polarity significantly altered enzyme inhibition profiles .

Basic: What safety protocols should be followed when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing.

- Waste Disposal : Collect organic waste in designated containers for incineration.

Reference : Safety data for analogous benzamides recommend avoiding skin/eye contact and using dust masks to prevent inhalation .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the physicochemical and bioactivity properties of this compound?

Answer:

Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability.

Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding and hydrophobic pockets.

ADMET Prediction : Tools like SwissADME estimate solubility, bioavailability, and toxicity.

Case Study : A spectrofluorometric study of N-(4-chlorophenyl)-2-methoxybenzamide validated computational predictions of fluorescence properties .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Answer:

- Polar Solvents : Ethanol/water mixtures are effective for benzamides due to moderate solubility.

- Gradient Crystallization : Dissolve in hot ethanol, then slowly add water to induce crystallization.

- Yield Improvement : Use activated charcoal to remove colored impurities .

Advanced: How can researchers design experiments to assess the metabolic stability of this compound in vitro?

Answer:

Liver Microsome Assay : Incubate the compound with rat or human liver microsomes.

LC-MS/MS Analysis : Quantify parent compound and metabolites over time.

Enzyme Inhibition Studies : Test interactions with CYP450 isoforms (e.g., CYP3A4) to identify metabolic pathways.

Reference : Similar protocols were applied to N-(2-aminoethyl)-N-benzyloxyphenyl benzamides to optimize pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.